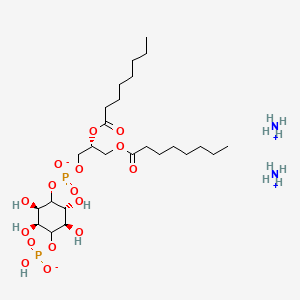

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)

Description

Properties

IUPAC Name |

diazanium;[(2R,3R,5R,6S)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21+,22-,23-,24?,25?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYUDEZZGXKOJR-XMXDBXOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54N2O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthetic Phosphoinositides in Signal Transduction: A Technical Deep Dive into PtdIns-(4)-P1 (1,2-dioctanoyl)

Topic: Chemical Structure and Application of PtdIns-(4)-P1 (1,2-dioctanoyl) Ammonium Salt Content Type: Technical Whitepaper Audience: Senior Researchers, Biochemists, and Assay Developers[1][2][3]

Executive Summary: The Soluble Surrogate

Phosphatidylinositol 4-phosphate (PI(4)P) is a critical lipid regulator of Golgi trafficking, plasma membrane identity, and non-vesicular lipid transport.[1][2][3] However, the study of native PI(4)P is hampered by its amphiphilic nature; its long arachidonoyl/stearoyl tails force it into bilayers, complicating enzyme kinetics and binding studies.

PtdIns-(4)-P1 (1,2-dioctanoyl) (hereafter diC8-PI(4)P ) is a synthetic biological tool designed to overcome these biophysical barriers.[1][2][3] By truncating the fatty acid tails to eight carbons, this analog exhibits significant water solubility and a high Critical Micelle Concentration (CMC). This allows researchers to study phosphoinositide signaling in homogenous, monomeric aqueous phases without the variability introduced by liposome preparation.

Chemical Architecture & Physicochemical Properties[1][3]

Structural Analysis

The utility of diC8-PI(4)P lies in its deviation from native lipids.[1][2][3] While the headgroup retains the exact stereochemistry required for specific protein recognition (e.g., by PH domains), the tail modification alters its phase behavior.

-

Headgroup: myo-Inositol ring phosphorylated at the D-4 position.[1][2] This is the recognition motif for effector proteins (e.g., FAPP1, OSBP) and enzymes (PIP5K).[1][2]

-

Hydrophobic Domain (The Differentiator): Two octanoyl (C8:[1][2][3]0) chains replacing the native C18:0/C20:4 chains.

-

Counterion: Ammonium (

).[1][2][3] The salt form enhances stability and water solubility compared to the free acid, which is prone to acid-catalyzed migration of the phosphate group.

Key Data Table[1][3]

| Property | Specification | Technical Note |

| Formal Name | 1-(1,2-dioctanoylphosphatidyl)inositol-4-phosphate, diammonium salt | |

| Synonyms | DOPI-4-P1; PI(4)P diC8; PIP][2][3][4]0">4' | |

| Molecular Formula | ||

| Molecular Weight | ~700.7 g/mol | Includes counterions.[1][2][3] |

| Solubility | Water: >1 mg/mL | Forms clear micellar solutions or monomers depending on concentration. |

| Hygroscopy | High | Must be handled under dry gas (Ar/N2) to prevent hydrolysis.[1][2][3] |

| CMC | ~mM range | Significantly higher than native lipids (nM), allowing monomeric assays.[1][2][3] |

Visualization: Structural Topology

The following diagram illustrates the chemical topology and the functional separation between the recognition headgroup and the solubility-driving tail.

Figure 1: Topological breakdown of diC8-PI(4)P highlighting the C8 tails that confer solubility.[1][2][3]

Biological Context: The PI(4)P Signaling Axis[1][2][3]

In a cellular context, PI(4)P is not merely a precursor; it is a distinct signaling lipid defining the Golgi complex and plasma membrane (PM).[1][2][3][5][6]

-

Biosynthesis: Generated by PI4-Kinases (PI4KII/III) from Phosphatidylinositol (PI).[1][2][3]

-

Metabolism: Phosphorylated by PIP5-Kinases (PIP5K) to form PI(4,5)P2 (PIP2).[1][2][3]

-

Trafficking: Recruits adaptors like AP-1 (clathrin assembly) and lipid transfer proteins (OSBP).[1][2][3]

Why use diC8? In native membranes, these enzymes work at an interface. Using diC8-PI(4)P in vitro allows researchers to bypass the complexity of interfacial kinetics (Michaelis-Menten surface dilution) and treat the lipid as a soluble substrate, simplifying

Figure 2: Metabolic pathway of PI(4)P. diC8-PI(4)P mimics the central node (Blue) for in vitro study.[1][2][3]

Experimental Protocols & Applications

Application A: Homogenous Kinase Assays (PIP5K Activity)

The most common application of diC8-PI(4)P is as a soluble substrate for Type I Phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks).[1][2][3] Unlike long-chain lipids, diC8-PI(4)P does not require sonication into vesicles.[1][2][3]

Methodology: ADP-Glo™ Kinase Assay (Promega) Rationale: This assay couples ADP production (from the kinase reaction) to a luciferase signal.[1][3][7][8] Using diC8-PI(4)P eliminates light scattering caused by liposomes, which can interfere with luminescence.[1][2][3]

Protocol Steps:

-

Substrate Prep: Dissolve diC8-PI(4)P in 50 mM Tris-HCl (pH 7.5) to a 500 µM stock.[1][2][3] Note: No sonication required.[1][2][3]

-

Reaction Mix: Combine:

-

Initiation: Add Ultra-Pure ATP (50 µM final). Incubate at 30°C for 30–60 mins.

-

Termination: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1][2][3][7][8] Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2][3][8] Read Luminescence.

Data Interpretation:

Signal is directly proportional to PIP5K activity. A

Application B: Biophysical Binding Studies (ITC/SPR)

diC8-PI(4)P is ideal for Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine binding constants (

-

Advantage: In ITC, injecting diC8-PI(4)P into a protein solution avoids the heat of dilution artifacts associated with liposomes.[1][2][3]

-

Critical Control: Ensure the concentration is below the CMC if monomeric binding is the target, or consistently above it if micellar surface binding is being modeled.

Handling, Stability & Storage (Critical)

Working with synthetic phosphoinositides requires strict adherence to environmental controls to prevent degradation.

-

Hygroscopy: The ammonium salt form is extremely hygroscopic. Absorbed water catalyzes hydrolysis of the acyl chains and migration of the phosphate group (scrambling the 4-position).

-

Action: Always warm the vial to room temperature before opening to prevent condensation.

-

-

Solubilization:

-

Storage:

-

Powder: -20°C, desiccated, under Argon/Nitrogen.

-

Solution: -80°C. Avoid multiple freeze-thaw cycles (aliquot immediately).

-

References

-

Avanti Polar Lipids. (n.d.). Phosphatidylinositol 4-phosphate (diC8) Specifications. Retrieved from [Link]

-

Promega Corporation. (2011).[2][3] Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. Retrieved from [Link]

-

Balla, T. (2013).[1][2][3] Phosphoinositides: Tiny lipids with giant impact on cell regulation.[3][5] Physiological Reviews, 93(3), 1019-1137.[1][2][3] Retrieved from [Link]

-

D'Angelo, G., et al. (2008).[1] PI4P trafficking and Golgi function.[5][6][8] Trends in Cell Biology. (Contextual grounding for PI4P biological role).

Sources

- 1. PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) | CAS 1246303-11-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

Biological Role of Short-Chain PI(4)P Analogs in Cell Signaling

Technical Guide for Research & Drug Discovery

Executive Summary

Phosphatidylinositol 4-phosphate (PI(4)P) is no longer viewed merely as a biosynthetic precursor to PI(4,5)P2.[1] It is now recognized as a master regulator of Golgi trafficking, plasma membrane identity, and non-vesicular lipid transport. However, studying PI(4)P is notoriously difficult due to the rapid turnover and spatial segregation of its endogenous pools.

Short-chain analogs, specifically diC8-PI(4)P (Dioctanoyl Phosphatidylinositol 4-phosphate), provide a powerful, acute method to manipulate intracellular PI(4)P levels. This guide details the chemical biology, signaling mechanisms, and validated protocols for utilizing these analogs to dissect PI(4)P-dependent pathways without the genetic latency of kinase/phosphatase manipulation.

Part 1: Chemical Biology & Mechanism of Action

The Analog Advantage: Solubility vs. Partitioning

Endogenous PI(4)P possesses long, hydrophobic fatty acid chains (C18:0/C20:4) that anchor it permanently in the membrane. In contrast, diC8-PI(4)P features two short octanoyl (C8) chains.

-

Solubility: The critical micelle concentration (CMC) of diC8 lipids is significantly higher than physiological lipids. This allows diC8-PI(4)P to exist as monomers in aqueous media (>5 mg/mL solubility), enabling passive diffusion through the cytosol.

-

Membrane Partitioning: Upon contacting a lipid bilayer, the hydrophobic effect drives the C8 chains into the membrane interface. This allows the analog to "flash load" cellular membranes, mimicking an acute burst of PI(4)P synthesis.

The "Metabolic Handoff" (Critical Interpretation Warning)

A major challenge in using PI(4)P analogs is their metabolic instability. Once incorporated into the plasma membrane, diC8-PI(4)P becomes a substrate for PIP5K (Phosphatidylinositol-4-phosphate 5-kinase), which rapidly phosphorylates it into diC8-PI(4,5)P2 .

Implication: An observed cellular response (e.g., actin polymerization or ion channel gating) after adding PI(4)P may actually be driven by the newly synthesized PI(4,5)P2.

Figure 1: The Metabolic Handoff. Researchers must distinguish between direct PI(4)P effects (Green) and secondary PI(4,5)P2 effects (Black).

Part 2: Key Signaling Pathways

1. Lipid Transport & Organelle Contact Sites

PI(4)P acts as a currency for cholesterol transport. The Oxysterol Binding Protein (OSBP) exchanges PI(4)P at the Golgi for cholesterol at the ER.[2][3]

-

Mechanism: Exogenous diC8-PI(4)P recruits OSBP and FAPP1 (Four-phosphate-adaptor protein 1) to membranes via their PH domains.

-

Application: Use diC8-PI(4)P to rescue lipid transport defects in PI4K-deficient cells.

2. Ion Channel Regulation

While PI(4,5)P2 is the canonical regulator of ion channels (e.g., KCNQ, TRP), PI(4)P has distinct roles.[1]

-

TRP Channels: High concentrations of diC8-PI(4)P can desensitize TRPV1 channels, distinct from the activation seen with PI(4,5)P2.

-

P2X Receptors: PI(4)P binding is required for the full sensitivity of P2X receptors to ATP.

Part 3: Experimental Protocols

Protocol A: Carrier-Free Delivery (High Concentration)

Best for: Acute electrophysiology or robust biochemical assays where high lipid loads are tolerated.

-

Reconstitution: Dissolve lyophilized diC8-PI(4)P (Echelon or Cayman) in water or neutral buffer (pH 7.2) to create a 1-5 mM stock . Avoid acidic buffers which hydrolyze the phosphate group.

-

Preparation: Sonicate the stock in a bath sonicator for 5 minutes to ensure monomeric dispersion.

-

Incubation: Dilute directly into cell culture media (serum-free preferred to avoid albumin binding) to a final concentration of 50–200 µM .

-

Timing: Incubate for 10–30 minutes at 37°C.

-

Wash: Wash cells 2x with PBS before imaging/assaying to remove non-inserted lipid.

Protocol B: Histone-Shuttled Delivery (Low Concentration)

Best for: Live-cell imaging and preserving cell viability. Uses Histone H1 as a "Shuttle PIP" carrier to mask negative charges and facilitate entry.

-

Complex Formation: Mix diC8-PI(4)P (final 20 µM) with Histone H1 carrier (ratio 1:1 or optimized per kit instructions) in serum-free media.

-

Incubation: Vortex vigorously and incubate at room temperature for 10 minutes to allow complex formation.

-

Treatment: Add the complex to cells. The carrier facilitates rapid transmembrane transit.

-

Timing: Intracellular accumulation is often visible within 2–5 minutes .

Part 4: Data Presentation & Validation

Validating Delivery with Biosensors

You must prove the lipid entered the cell and localized correctly. Use genetically encoded biosensors.[4]

| Biosensor | Target Specificity | Localization | Notes |

| GFP-FAPP1-PH | PI(4)P & ARF1 | Golgi Complex | Requires ARF1 co-binding; good for Golgi-specific studies. |

| GFP-OSBP-PH | PI(4)P | Golgi & PM | Broader recognition; robust signal. |

| GFP-P4M-SidM | PI(4)P (High Affinity) | PM & Endosomes | Derived from Legionella; highly specific for PI(4)P over PI(4,5)P2. |

| GFP-PLCδ-PH | PI(4,5)P2 | Plasma Membrane | Negative Control: Use to detect if your PI(4)P has been metabolized to PIP2. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for exogenous PI(4)P application.

Part 5: Troubleshooting & Controls

-

The Negative Control: Always run a parallel condition with diC8-PI (Phosphatidylinositol without the phosphate headgroup) or diC8-PI(3)P (a positional isomer). This rules out non-specific lipid effects or toxicity from the C8 chains.

-

The "PIP2 Check": If you observe a calcium flux or actin remodeling, pre-treat cells with a specific PIP5K inhibitor or express a PIP2-sequestering probe (RFP-PH-PLCδ) to see if the effect persists. If the effect disappears, your PI(4)P was converted to PI(4,5)P2.

-

Stability: diC8 analogs are stable in powder form at -20°C but hydrolyze in solution. Prepare fresh stocks daily.

References

-

Hammond, G. R., et al. (2012). "PI4P and PI(4,5)P2 are essential but independent lipid determinants of membrane identity." Science.

-

Echelon Biosciences. (n.d.). "Phosphatidylinositol 4-phosphate diC8 (PI(4)P diC8) Technical Data Sheet." Echelon Biosciences.[5][6]

-

Balla, T. (2013). "Phosphoinositides: Tiny lipids with giant impact on cell regulation."[5] Physiological Reviews.

-

Mesmin, B., et al. (2013). "A four-step cycle driven by PI(4)P hydrolysis directs sterol/PI(4)P exchange by the oxysterol-binding protein."[2] Cell.

-

Ozaki, S., et al. (2000). "Regulation of the P2X7 receptor by phosphoinositides." Journal of Biological Chemistry.

-

Sohn, M., et al. (2018). "Novel GFP-fused protein probes for detecting phosphatidylinositol-4-phosphate in the plasma membrane."[7] Traffic.

Sources

- 1. PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Dynamic assessment of PI4P metabolism using split GFP based sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echelon-inc.com [echelon-inc.com]

- 6. PI(4,5)P2 diC8 - 2BScientific [2bscientific.com]

- 7. Novel GFP-fused protein probes for detecting phosphatidylinositol-4-phosphate in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Native PI(4)P vs. diC8 PtdIns-(4)-P1 in Experimental Systems

Executive Summary

This guide delineates the critical physicochemical and functional differences between Native Phosphatidylinositol 4-phosphate (PI(4)P) and its synthetic analog, diC8 PtdIns-(4)-P1 (diC8 PI(4)P) .[1][2][3] While diC8 PI(4)P offers experimental convenience due to its water solubility, it fails to recapitulate the lateral membrane pressure and electrostatic environment of the native lipid. This guide provides researchers with the necessary physicochemical constants (CMC, partition coefficients) and protocols to select the correct analog, preventing common artifacts in drug discovery and mechanobiology assays.

Part 1: Structural & Physicochemical Divergence[1][3]

The choice between native and diC8 lipids is not merely about solubility; it is a choice between mimicking membrane physiology (Native) and optimizing kinetic availability (diC8).[1]

The Acyl Chain Factor

Native PI(4)P, typically extracted from porcine brain or synthesized to mimic mammalian composition, contains long-chain fatty acids (often C18:0 at sn-1 and C20:4 at sn-2).[1][3] These hydrophobic tails anchor the lipid firmly into the bilayer, preventing spontaneous desorption.[3]

In contrast, diC8 PI(4)P is a synthetic analog with two short octanoyl (C8:[1][3]0) chains. This modification dramatically alters the Critical Micelle Concentration (CMC) and the lipid's behavior in aqueous solution.[1]

Quantitative Comparison Table

| Feature | Native PI(4)P (Brain/Liver) | diC8 PtdIns-(4)-P1 (Synthetic) |

| Primary Acyl Chains | C18:0, C20:4 (Arachidonic) | C8:0 (Octanoyl) |

| Molecular Weight | ~966 - 1000 g/mol (varies) | ~700 - 732 g/mol |

| Water Solubility | Insoluble (requires organic solvent) | Soluble (>5 mg/mL) |

| Critical Micelle Conc.[1][2][3][4] (CMC) | N/A (forms bilayers) | ~3–4 mM [1] |

| Membrane Residence | Permanent (negligible desorption) | Transient (rapid exchange) |

| Physiological Relevance | High (Native bilayer context) | Low (Lacks lateral pressure) |

ngcontent-ng-c4120160419="" class="ng-star-inserted">Critical Technical Insight: The CMC of diC8 PI(4)P is approximately 3–4 mM .[2] In assays using concentrations >4 mM, the lipid exists as micelles, not monomers.[3] This acts as a detergent, potentially denaturing sensitive proteins or disrupting existing membranes, leading to false positives in inhibitor screening [1].[3]

Part 2: Visualizing the State of Matter

The following diagram illustrates the structural behavior of these lipids in aqueous environments, highlighting the "CMC Trap" associated with diC8 lipids.

Figure 1: Structural behavior of PI(4)P variants.[1][3] Note the distinct pathway for diC8 forming micelles at high concentrations, a common source of experimental artifact.

Part 3: Experimental Workflows & Protocols

Protocol A: Native PI(4)P Liposome Generation (Physiological Standard)

Purpose: To present PI(4)P in a stable bilayer for SPR, enzymatic assays (Kinase/Phosphatase), or flippase activity.[1][3] Self-Validation: The resulting vesicles must be sized via Dynamic Light Scattering (DLS) to ensure monodispersity.[1][3]

-

Mixing: Combine Native PI(4)P with carrier lipids (e.g., DOPC/DOPE) in chloroform. A typical ratio is 5-10% PI(4)P, 90-95% Carrier.[1][3]

-

Drying: Evaporate solvent under a nitrogen stream to form a thin lipid film.[3] Desiccate under vacuum for >2 hours.

-

Hydration: Add physiological buffer (e.g., HEPES pH 7.4).[1][3] Vortex vigorously to form Multilamellar Vesicles (MLVs).[1][3]

-

Extrusion: Pass the suspension 11-21 times through a polycarbonate filter (100nm pore size) using a mini-extruder.[1][3]

-

QC: Check size via DLS. Mean diameter should be ~100-120nm with PDI < 0.1.[1][3]

Protocol B: Soluble diC8 PI(4)P Binding Assay

Purpose: Rapid "add-and-read" determination of protein-lipid affinity (e.g., Fluorescence Polarization).[1][3]

Self-Validation: Perform a saturation curve. If

-

Preparation: Dissolve diC8 PI(4)P powder directly in assay buffer to a 2x stock concentration (e.g., 100 µM).

-

Titration: Serially dilute the lipid.[3] Keep max concentration below 500 µM to safely avoid micelle formation.[1][3]

-

Incubation: Mix with fluorescently labeled protein (e.g., PH-domain-GFP).[1][3] Incubate for 15-30 mins.

-

Readout: Measure Fluorescence Polarization (FP).

-

Artifact Check: If the signal jumps abruptly rather than saturating smoothly, you have likely crossed the CMC.[3]

-

Part 4: Functional Implications & Troubleshooting

The Partitioning Problem

A common error is assuming adding 10 µM diC8 PI(4)P to a cell suspension equals 10 µM membrane concentration.[1] It does not.

-

Partition Coefficient (

): For diC8 PI(4)P,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Implication: To achieve a physiological membrane mole fraction of 1%, you generally need bulk concentrations of 20–40 µM diC8 PI(4)P in the supernatant.

Artifacts in Specific Assays

-

Dot Blots: Soluble diC8 lipids wash off nitrocellulose membranes significantly faster than native lipids during blocking/washing steps.[1][3] This leads to false negatives regarding binding affinity [2].[1][3]

-

Ion Channels: diC8 PI(4)P can activate channels (e.g., TRPV1), but it lacks the ability to induce curvature stress on the channel pore that native lipids provide.[1][3] Data derived from diC8 should always be validated with native lipids in excised patches [3].[1][3]

Part 5: Decision Logic for Researchers

Use the following logic flow to determine the appropriate lipid for your study.

Figure 2: Decision matrix for selecting PI(4)P analogs based on experimental constraints.

References

-

Redfern, D. A., & Gericke, A. (2004).[3][5] Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles.[1][3][5] Biophysical Journal, 86(5), 2980-2992.[1][3][5]

-

Lemmon, M. A. (2008).[1][3] Membrane recognition by phospholipid-binding domains.[1][3] Nature Reviews Molecular Cell Biology, 9(2), 99-111.[1][3]

-

Lukacs, V., et al. (2013).[3] Dual regulation of TRPV1 by phosphoinositides.[3] Journal of Neuroscience, 33(18), 7925-7935.[1][3]

-

Echelon Biosciences.[3][5][6][7][8] (n.d.). PI(4)P diC8 Technical Data Sheet.

-

Avanti Polar Lipids.[1][3] (n.d.). 08:0 PI(4)P Product Information.

Sources

- 1. 08:0 PI(4)P Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. Short-Chain Phosphoinositide Partitioning into Plasma Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. citeab.com [citeab.com]

- 4. researchgate.net [researchgate.net]

- 5. PI(4)P diC8 (Echelon Product Code: P-4008 100UG) | Lipids | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 6. Echelon Biosciences Research Labs PI(4)P DiC8 500 ug, Quantity: Each of | Fisher Scientific [fishersci.com]

- 7. PI(4)P diC8 - Echelon Biosciences [echelon-inc.com]

- 8. PI(4,5)P2 diC8 - 2BScientific [2bscientific.com]

Role of PtdIns-(4)-P1 (1,2-dioctanoyl) in membrane trafficking research

Title: Technical Deep Dive: PtdIns-(4)-P1 (1,2-dioctanoyl) in Membrane Trafficking Research

Abstract This technical guide analyzes the specific utility of PtdIns-(4)-P1 (1,2-dioctanoyl)—a synthetic, short-chain analog of Phosphatidylinositol 4-phosphate (PI4P)—in dissecting membrane trafficking pathways.[1][2] Unlike its long-chain, cell-impermeant physiological counterparts, the 1,2-dioctanoyl (diC8) variant offers unique water solubility and rapid membrane partitioning kinetics.[1][2] This document details the physicochemical properties, mechanistic applications, and validated experimental protocols for using diC8-PI4P to study Golgi-to-plasma membrane transport, effector recruitment (e.g., FAPP1, OSBP), and ion channel regulation.[2]

Physicochemical Profile & Handling

The "Application Scientist" Perspective: The primary advantage of PtdIns-(4)-P1 (1,2-dioctanoyl) (CAS: 1246303-11-6) is its solubility.[1][2] Natural PI4P (e.g., 18:0/20:4) is strictly hydrophobic, requiring organic solvents (CHCl3:MeOH) and complex reconstitution into liposomes.[1][2] In contrast, diC8-PI4P forms micelles or monomers in aqueous buffers, allowing for direct addition to cell culture media or use as a soluble ligand in biophysical assays.[2]

| Feature | Natural PI4P (Brain/Liver) | diC8-PI4P (Synthetic) |

| Fatty Acid Chain | C18:0, C20:4 (Arachidonyl) | C8:0 (Octanoyl) |

| Solubility | Organic solvents only (CHCl3) | Water/Buffer (>1 mg/mL) |

| CMC (Critical Micelle Conc.) | Extremely low (<1 nM) | High (~mM range) |

| Membrane Residence | Stable integration | Dynamic partitioning (rapid exchange) |

| Primary Use | Stable Liposomes, Bilayers | NMR, ITC, Acute Cell "Add-back", SPR |

Handling & Storage Protocol:

-

Reconstitution: Dissolve in water or neutral buffer (e.g., HEPES pH 7.[2]4) to 1 mM.[1][2] Avoid calcium/magnesium during initial dissolution to prevent precipitation.

-

Storage: -20°C. Hygroscopic; equilibrate vial to room temperature before opening to prevent condensation, which hydrolyzes the phosphate ester.

Mechanistic Role in Membrane Trafficking

PI4P is the master regulator of the Golgi complex and Trans-Golgi Network (TGN).[1] It recruits effectors that control lipid transport (OSBP, CERT) and vesicle budding (FAPP1, AP-1).[1][2]

The Coincidence Detection Paradigm: Most PI4P effectors (e.g., FAPP1) do not bind PI4P in isolation with high affinity. They utilize coincidence detection , requiring simultaneous binding to PI4P and a protein determinant (e.g., Arf1-GTP).[1][2]

-

diC8-PI4P Utility: Because diC8-PI4P is soluble, it can be used in competition assays to determine if a protein's membrane binding is strictly headgroup-dependent or requires the bilayer interface.[1][2]

Signaling Node Visualization

The following diagram illustrates the central role of PI4P in recruiting trafficking effectors at the TGN.

Caption: PI4P acts as a beacon at the Trans-Golgi Network (TGN), recruiting effectors via PH domains often in coordination with Arf1-GTP.[1][2]

Experimental Workflows

Protocol A: Acute Cellular "Add-Back" Assay

Objective: To determine if PI4P is the direct cause of a cellular phenotype (e.g., ion channel opening, effector recruitment) by bypassing endogenous synthesis.[2] Why diC8? Long-chain PI4P cannot cross the plasma membrane.[1][2] diC8-PI4P partitions into the outer leaflet and flips (slowly) or interacts with surface receptors/channels immediately.[1][2]

-

Preparation:

-

Depletion (Optional but recommended):

-

Application:

-

Readout:

-

Validation:

Protocol B: Surface Plasmon Resonance (SPR) / Biacore

Objective: To measure

Method (Protein as Analyte):

-

Lipid Injection: Inject liposomes containing PC/PE (background) to one channel and PC/PE + 5% diC8-PI4P to the active channel.[1][2]

-

Critical: Because diC8 has high desorption, it is often better to use biotinylated-PI4P or long-chain PI4P for stable chip immobilization.[1][2]

-

Alternative with diC8: Use diC8-PI4P as the soluble analyte flowing over a His-tagged protein captured on a NTA chip.[1][2] This measures the headgroup affinity without membrane curvature effects.

-

-

Kinetic Titration:

-

Inject diC8-PI4P (0, 0.5, 1, 2, 5, 10 µM) over the immobilized protein.[2]

-

Flow rate: 30 µL/min.

-

-

Analysis: Fit to a 1:1 Langmuir binding model.

Workflow Visualization: SPR Kinetic Assay

Caption: Workflow for determining binding kinetics using diC8-PI4P as a soluble analyte against immobilized effector proteins.

Quantitative Benchmarks

When designing experiments, use these reference values. Note that diC8-PI4P often shows lower apparent affinity than long-chain PI4P in bilayers due to the lack of hydrophobic insertion contribution by the protein.[1]

| Effector Protein | Domain | Ligand Format | Approx. | Reference |

| FAPP1 | PH | diC8-PI4P (Soluble) | ~2 - 10 µM | [He et al., 2011] |

| OSBP | PH | Liposomes (PI4P) | ~1 - 3 µM | [Levine & Munro, 2002] |

| SidM (Legionella) | P4M | diC8-PI4P | ~500 nM | [Hammond et al., 2014] |

| TMEM16A | Channel | diC8-PI4P (Add-back) | EC50 ~1 µM | [Pritchard et al., 2014] |

References

-

He, J., et al. (2011). "Molecular Basis of Phosphatidylinositol 4-Phosphate and ARF1 GTPase Recognition by the FAPP1 Pleckstrin Homology (PH) Domain."[2] Journal of Biological Chemistry.

-

Levine, T.P. & Munro, S. (2002). "Targeting of Golgi-Specific Pleckstrin Homology Domains Involves Both PtdIns 4-Kinase-Dependent and -Independent Components."[1][2] Current Biology.

-

Hammond, G.R., et al. (2014). "PI4P and PI(4,5)P2 Are Essential But Independent Lipid Determinants of Membrane Identity." Science. [1][2]

-

Pritchard, K., et al. (2014). "Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A." Journal of Biological Chemistry.

-

Redfern, D.A. & Gericke, A. (2004). "Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles."[5] Biophysical Journal.[6]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) | CAS 1246303-11-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Molecular Basis of Phosphatidylinositol 4-Phosphate and ARF1 GTPase Recognition by the FAPP1 Pleckstrin Homology (PH) Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI(4)P diC8 (Echelon Product Code: P-4008 100UG) | Lipids | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 6. Short-chain phosphoinositide partitioning into plasma membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility & Stability of Dioctanoyl Phosphoinositides (diC8-PIs)

A Technical Guide for Assay Development and Cellular Signaling

Executive Summary

Phosphoinositides (PIs) are master regulators of cellular signaling, governing pathways from cytoskeletal dynamics to vesicular trafficking.[1] However, native PIs (typically possessing Arachidonoyl/Stearyl chains) present a significant physicochemical barrier: they are exceedingly hydrophobic, forming insoluble aggregates or requiring detergents that can denature sensitive protein targets.[1]

Dioctanoyl phosphoinositides (diC8-PIs) are the synthetic solution to this barrier.[1] By truncating the fatty acid tails to eight carbons, these analogs retain the specific headgroup signaling identity while gaining aqueous solubility. This guide details the physicochemical behavior, reconstitution protocols, and stability profiles required to utilize diC8-PIs effectively in drug discovery and basic research.

Part 1: The Physicochemical Basis

The "Hydrophobic Deficit"

Native PIs possess long acyl chains (C18:0/C20:4) that drive the critical micelle concentration (CMC) into the picomolar range.[1] In aqueous buffers, they form large, multilamellar vesicles or inverted hexagonal phases that are inaccessible to soluble enzymes (like PTEN or PI3K) without lipid carriers or detergents.[1]

DiC8-PIs replace these long chains with medium-chain octanoyl groups. This shift alters the Hydrophilic-Lipophilic Balance (HLB) , raising the CMC by orders of magnitude.[1]

| Feature | Native PI (e.g., Brain PIP2) | Synthetic diC8-PI |

| Acyl Chain Length | C18 / C20 (Mixed) | C8 (Precise) |

| Aqueous Solubility | Insoluble (< 1 µM) | Soluble (> 5 mg/mL) |

| CMC | ~10⁻¹⁰ M (Picomolar) | ~60 µM - 4 mM (Micromolar)* |

| Physical State | Bilayers / Aggregates | Monomers / Small Micelles |

| Cell Entry | Requires carriers/shuttles | Partitions into exposed leaflets |

*Note: CMC varies by headgroup charge. More phosphorylated species (PIP3) have higher CMCs than less phosphorylated ones (PI).[1]

Part 2: Solubility Profile & Critical Micelle Concentration (CMC)

Understanding the CMC is vital for assay design.[1] Below the CMC, diC8-PIs exist as monomers, ideal for enzyme kinetics where substrate availability must be strictly controlled. Above the CMC, they form micelles, which can alter enzyme processivity or mimic membrane surface kinetics.

The Solubility Spectrum

The following diagram illustrates the phase behavior of diC8-PIs as concentration increases.

[1]

Critical Data Points

-

Solubility Limit: diC8-PIs are generally soluble up to 5–10 mg/mL in water or neutral buffer.[1]

-

Working Concentration: For most biochemical assays (e.g., phosphatase activity), a concentration of 10–100 µM is standard. This is often near or slightly below the CMC, ensuring the lipid is accessible.

-

Solvent Compatibility:

-

Recommended: Water, HEPES (pH 7.2), Tris (pH 7.4).[1]

-

Avoid: High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the stock solution, as these can bridge phosphate headgroups and cause precipitation.

-

Part 3: Reconstitution & Handling Protocols

The primary failure mode with diC8-PIs is hydrolysis .[1] The bond between the glycerol backbone and the phosphate headgroup, as well as the acyl chains, is susceptible to cleavage in aqueous environments, particularly if the pH drifts.

Standard Operating Procedure (SOP)

1. Preparation of Stock Solution

Objective: Create a stable, concentrated stock (typically 1 mM or 1 mg/mL) for long-term storage.

-

Equilibration: Allow the vial of lyophilized diC8-PI powder to warm to room temperature before opening. This prevents condensation from forming inside the vial, which accelerates degradation.

-

Solvent Selection: Add degassed, deionized water or 10 mM HEPES (pH 7.4) .[1]

-

Why? Water is safest for maximizing solubility. Buffers are acceptable if pH is strictly controlled. Avoid Phosphate Buffered Saline (PBS) for stock preparation if high concentrations of calcium/magnesium will be added later, although PBS is fine for working solutions.[1]

-

-

Dissolution: Vortex gently for 1–2 minutes. The solution should be clear and colorless.

-

Troubleshooting: If cloudy, sonicate in a water bath for 1–2 minutes. If cloudiness persists, the concentration may be too high (>5 mM) or the lipid may have degraded.

-

2. Storage & Stability

Objective: Prevent acyl migration and phosphate hydrolysis.

-

Flash Freezing: Aliquot the stock solution into single-use glass or low-binding plastic vials (e.g., 50–100 µL). Flash freeze in liquid nitrogen.

-

Temperature: Store at -20°C (stable for ~3 months) or -80°C (stable for >1 year).

-

The "Golden Rule": Never store aqueous diC8-PI solutions at 4°C for more than 24 hours. Hydrolysis rates increase exponentially in liquid state.

Biological Application Workflow

The following diagram outlines the decision tree for using diC8-PIs in cellular vs. biochemical contexts.

Part 4: Biological Context & Limitations[1]

In Vitro Enzyme Assays

DiC8-PIs are the "Gold Standard" for soluble enzyme assays. Because they do not require vesicles, they allow for standard Michaelis-Menten kinetic analysis.[1]

-

Protocol Tip: When assaying lipid kinases (e.g., PI3K), the diC8 substrate is presented in the presence of ATP. The water solubility ensures that the reaction rate is limited by the enzyme, not by the diffusion of the lipid from a vesicle surface.

Cellular Signaling (The Permeability Caveat)

A common misconception is that because diC8-PIs are water-soluble, they can simply be added to cell culture media to activate intracellular pathways (e.g., "Add diC8-PIP3 to activate AKT").[1]

-

Reality: While diC8-PIs partition rapidly into membranes, they insert into the outer leaflet of the plasma membrane. The signaling machinery (e.g., PH domains of AKT) is on the inner leaflet .

-

Flipping: Spontaneous flipping of the charged headgroup across the bilayer is slow.

-

Solution: For whole-cell activation, researchers should use Histone-complexed PIs or AM-Ester (Acetoxymethyl) derivatives, which are charge-neutral and membrane permeable, then hydrolyzed intracellularly to release the active lipid.[1]

-

Exception: In excised patch-clamp experiments (inside-out patches), the inner leaflet is exposed to the bath solution.[1] Here, diC8-PIs are excellent tools because they partition immediately and reversibly, allowing for rapid modulation of ion channels (e.g., KATP, TRP channels).

Part 5: Troubleshooting & Quality Control[1]

| Observation | Probable Cause | Corrective Action |

| Precipitate in Stock | High Divalent Cations | Use water or low-salt buffer for stock.[1] Add Mg²⁺/Ca²⁺ only in final assay mix. |

| Loss of Activity | Hydrolysis | Check storage time. If stored >24h at 4°C, discard. Ensure pH is neutral (7.0-7.5).[1] |

| Variability in Assay | Micelle Formation | You may be operating near the CMC.[2] Ensure concentration is consistent (e.g., <50 µM for monomeric). |

| Cloudy upon Thawing | Phase Separation | Sonicate warm (30°C) for 1 min. If it doesn't clear, the lipid has degraded. |

References

-

Avanti Polar Lipids. (n.d.). 08:0 PI(4,5)P2: 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate).[1][3][4] Retrieved from [Link]

-

Redfern, D. A., & Gericke, A. (2004).[1] Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles. Biophysical Journal, 86(5), 2980–2992.[1] (Context on PI phase behavior).

-

Suh, B. C., & Hille, B. (2008).[1] PIP2 is a necessary cofactor for ion channel function: how and why? Annual Review of Biophysics, 37, 175-195. (Context on diC8-PI use in patch clamp).

Sources

An In-Depth Technical Guide to the Mechanisms of Exogenous PI(4)P Delivery into Mammalian Cells

Foreword: The Imperative of Intracellular Phosphoinositide Delivery

Phosphatidylinositol 4-phosphate (PI(4)P) is a crucial, albeit low-abundance, signaling lipid that governs a multitude of cellular processes. It serves as the immediate precursor to the signaling hub phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is a key regulator of membrane trafficking, ion channel function, and cytoskeletal organization.[1][2] The spatial and temporal distribution of PI(4)P at distinct membrane compartments, such as the Golgi apparatus and the plasma membrane, is tightly controlled by a suite of kinases and phosphatases, creating a dynamic signaling landscape.[3][4] To dissect the precise roles of PI(4)P in these diverse cellular events, researchers require methods to acutely manipulate its intracellular concentration. However, the anionic nature of the phosphoinositide headgroup renders it impermeable to the cell membrane, presenting a significant experimental hurdle.[5][6] This guide provides a comprehensive overview of the core mechanisms for delivering exogenous PI(4)P into mammalian cells, offering researchers, scientists, and drug development professionals a technical framework to navigate this complex experimental challenge. We will delve into the causality behind experimental choices, provide detailed protocols, and outline self-validating systems to ensure the scientific integrity of your findings.

I. Carrier-Mediated Delivery: The "Shuttle" System

One of the most established and accessible methods for introducing phosphoinositides into living cells is through the use of cationic carriers, often referred to as a "shuttle" system.[6][7] This technique leverages the electrostatic interaction between the negatively charged phosphate groups of PI(4)P and a positively charged carrier molecule. The resulting complex is able to traverse the plasma membrane and deliver the lipid cargo into the cytoplasm.[5][6][8]

Core Principle: Non-Endocytic Entry

The prevailing evidence suggests that the entry of these lipid-carrier complexes is a rapid process, occurring within seconds to minutes, and proceeds via a non-endocytic mechanism.[5][6][8] This is a critical advantage as it bypasses the endolysosomal pathway, minimizing the degradation of the delivered phosphoinositide. The precise mechanism of translocation across the plasma membrane is not fully elucidated but is thought to involve transient pore formation or other membrane-destabilizing effects induced by the cationic carrier.

Choosing Your Carrier: A Balance of Efficacy and Toxicity

The selection of a suitable carrier is paramount and involves a trade-off between delivery efficiency and potential cytotoxicity. Several classes of molecules have been successfully employed:

-

Polyamines and Aminoglycosides: Small, highly cationic molecules like neomycin and other aminoglycoside antibiotics are effective carriers for phosphoinositides.[8] They are relatively small, readily available, and have been shown to deliver biologically active phosphoinositides.[5][9]

-

Histones: These basic proteins, rich in positively charged amino acids, can also serve as effective carriers.[1][8][9][10] Histone-mediated delivery has been demonstrated to induce downstream signaling events, confirming the bioactivity of the delivered lipid.[9]

-

Dendrimeric Polyamines and Polyethylenimine (PEI): While efficient at delivery, these synthetic polymers can exhibit higher levels of cytotoxicity and may cause cell detachment, requiring careful optimization of concentration and incubation time.[8][11]

Experimental Workflow: Polyamine-Mediated PI(4)P Delivery

Detailed Protocol: Delivery and Uncaging of Caged PI(4)P

This protocol is a general guideline and requires a specialized microscopy setup equipped for photolysis.

Materials:

-

Membrane-permeant caged PI(4)P (e.g., with AM esters)

-

Pluronic F-127

-

Serum-free cell culture medium

-

Mammalian cells cultured in imaging dishes

-

Microscope equipped with a UV or near-UV light source for uncaging (e.g., 365 nm or 405 nm laser) [12]* Fluorescent biosensor for PI(4)P (e.g., GFP-P4M) or a downstream effector.

Procedure:

-

Loading the Caged Compound:

-

Prepare a stock solution of the caged PI(4)P-AM in DMSO.

-

Dilute the stock solution in serum-free medium to the desired final concentration (typically in the low micromolar range). The addition of Pluronic F-127 (e.g., 0.02%) can aid in solubilization. [13] * Incubate the cells with the caged compound for 30-60 minutes at 37°C. [13]

-

-

Uncaging:

-

Wash the cells to remove the extracellular caged compound.

-

Using the microscope, identify the cell and the specific subcellular region of interest.

-

Deliver a brief pulse of UV or near-UV light to the targeted area to induce photolysis of the caging group. The duration and intensity of the light pulse need to be carefully optimized to achieve efficient uncaging while minimizing phototoxicity. [14][15][16]

-

-

Analysis:

-

Immediately after uncaging, acquire images to monitor the rapid cellular response.

-

If using a fluorescent biosensor, observe its translocation to the site of PI(4)P release.

-

Measure the relevant downstream functional readout (e.g., changes in ion channel activity, membrane trafficking events).

-

Self-Validating System and Troubleshooting

Rigorous controls are essential to ensure that the observed effects are due to the photoreleased PI(4)P and not artifacts of the procedure.

| Control Experiment | Purpose | Expected Outcome |

| No Caged Compound, Light Exposure | To control for the effects of light exposure alone (phototoxicity). | No biological response. [14][15][16] |

| Caged Compound, No Light Exposure | To confirm that the caged compound is inactive before photolysis. | No biological response. |

| Uncaging of a Control Compound | To control for effects of the released caging group or byproducts of photolysis. | No specific biological response associated with PI(4)P. |

| Varying Light Dose | To determine the optimal light exposure for uncaging with minimal phototoxicity. | A dose-dependent uncaging efficiency and biological response, with a threshold for phototoxic effects. [16] |

Troubleshooting:

-

Inefficient Uncaging: Increase the light intensity or duration. Ensure the wavelength of the light source matches the absorption spectrum of the caging group. [6][17]* Phototoxicity: Reduce the light intensity and/or duration. Use a longer wavelength for uncaging if possible. [14][15][16]* Broad Distribution of the Caged Compound: While some non-specific localization is expected, you can explore caged compounds with organelle-targeting moieties for more precise delivery. [11]* Rapid Dissipation of the Signal: Be prepared to capture images immediately after uncaging, as cellular phosphatases will act on the released PI(4)P.

III. Liposomal Delivery: Encapsulation and Fusion

Liposomes, artificial vesicles composed of a lipid bilayer, offer another potential avenue for delivering PI(4)P into cells. [18]This method involves encapsulating PI(4)P within the liposome or incorporating it into the liposomal membrane. The liposomes can then fuse with the plasma membrane or be taken up by endocytosis, releasing their contents into the cell.

Core Principle: Membrane Fusion and Endocytosis

The delivery mechanism of liposomes can be multifaceted. Cationic liposomes can electrostatically interact with the negatively charged cell surface, promoting fusion and direct release of the cargo into the cytoplasm. Alternatively, liposomes can be internalized through endocytosis, after which they must escape the endosome to deliver their cargo to the cytosol. The composition of the liposome is a critical determinant of its stability, charge, and fusogenicity. [8][19]

Experimental Workflow: Liposomal PI(4)P Delivery

Sources

- 1. Histones and DNA Compete for Binding Polyphosphoinositides in Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Mechanism of Excess Polyamines Functions through Translational Repression of Specific Proteins Encoded by Polyamine Modulon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Plasma Membrane Pool of Phosphatidylinositol 4-Phosphate Is Generated by Phosphatidylinositol 4-Kinase Type-III Alpha: Studies with the PH Domains of the Oxysterol Binding Protein and FAPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. nathan.instras.com [nathan.instras.com]

- 7. Phosphatidylinositol 4,5-bisphosphate optical uncaging potentiates exocytosis | eLife [elifesciences.org]

- 8. brookhaveninstruments.com [brookhaveninstruments.com]

- 9. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histones and DNA compete for binding polyphosphoinositides in bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Click Cage: Organelle‐Specific Uncaging of Lipid Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylinositol 4,5-bisphosphate optical uncaging potentiates exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phototoxicity testing in vitro: evaluation of mammalian cell culture techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing Phototoxicity in a Mammalian Cell Line: How Low Levels of Blue Light Affect Motility in PC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PhotoFiTT: a quantitative framework for assessing phototoxicity in live-cell microscopy experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 18. avantiresearch.com [avantiresearch.com]

- 19. researchgate.net [researchgate.net]

Technical Guide: PtdIns-(4)-P1 (1,2-dioctanoyl) Interaction Profiling

[1]

Executive Summary

This guide details the biophysical characterization of PtdIns-(4)-P1 (1,2-dioctanoyl) (diC8-PI4P) and its interaction with specific Lipid Binding Domains (LBDs) such as PH, P4M, and OSBP domains.[1] Unlike native long-chain phosphoinositides that require membrane reconstitution, diC8-PI4P is a water-soluble synthetic analog.[1] This unique physicochemical property allows for high-resolution solution-phase kinetics (SPR) and thermodynamic profiling (ITC) without the confounding variables of liposome curvature or heterogeneity.[1] This document provides validated protocols, mechanistic insights, and troubleshooting frameworks for using diC8-PI4P to interrogate cellular signaling nodes at the trans-Golgi network (TGN) and plasma membrane.[1]

Molecular Biophysics & Utility

The diC8 Advantage

Native Phosphatidylinositol 4-phosphate (PI4P) possesses long fatty acid chains (C16/C18), rendering it insoluble in aqueous buffers and requiring detergents or lipid bilayers (liposomes) for study.[1]

diC8-PI4P substitutes these with short octanoyl (C8) chains.[1]

-

Solubility: Soluble in aqueous buffers (up to mM range) as monomers below its Critical Micelle Concentration (CMC).[1]

-

CMC: ~1–3 mM (depending on salt/buffer).[1] This is critical; assays must be conducted below the CMC to ensure 1:1 binding models apply.

-

Utility: Enables solution-state NMR (HSQC titrations), ITC, and SPR with immobilized protein, treating the lipid as a soluble ligand.

Structural Recognition Logic

High-affinity PI4P binders (e.g., SidM P4M , FAPP1 PH ) utilize a "coincidence detection" or "stereospecific clamp" mechanism.[1]

Figure 1: Structural logic of PI4P recognition. Specificity is driven by the headgroup, while affinity is often augmented by hydrophobic contacts with the acyl chains.

Target Domains & Specificity Profiles

| Domain | Protein | Primary Location | Binding Affinity ( | Specificity Features |

| P4M | Legionella SidM (DrrA) | TGN / LCV | ~20–50 nM | Gold Standard. Binds PI4P with extremely high affinity.[1] Deep pocket completely encloses the headgroup [1]. |

| PH | FAPP1 | TGN | ~100–300 nM | pH Sensitive. Binding affinity increases 2-3 fold at acidic pH (6.[1]5) vs cytosolic pH (7.4), aiding TGN targeting [2].[1] |

| PH | OSBP / ORP4 | TGN / ER | ~0.5–2 µM | Exchange Sensor. Binds both PI4P and PI(4,5)P2.[1] Often lower affinity to facilitate rapid lipid exchange cycles [3]. |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining stoichiometry (

Protocol: "Infinite Dilution" / Low-c Setup Since diC8-PI4P is expensive and proteins can be unstable, this protocol optimizes signal-to-noise.[1]

-

Buffer Matching: Dialyze protein into Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Dissolve diC8-PI4P powder directly into the final dialysate to ensure perfect buffer match.

-

Cell Loading (Protein): Load Protein (e.g., SidM P4M) at 20–30 µM into the sample cell.[1]

-

Syringe Loading (Ligand): Load diC8-PI4P at 300–400 µM (10-15x cell concentration) into the syringe.

-

Note: Keep lipid concentration < 1 mM to avoid micelle artifacts.

-

-

Parameters:

-

Temp: 25°C

-

Stirring: 750–1000 rpm

-

Injections: 19 x 2 µL (First injection 0.4 µL).

-

Spacing: 180 seconds (ensure return to baseline).

-

-

Control: Titrate diC8-PI4P into buffer alone to measure heat of dilution. Subtract this from the protein titration data.

Data Analysis: Fit to a "One Set of Sites" model. Expect

Surface Plasmon Resonance (SPR)

Using diC8-PI4P as a soluble analyte against immobilized protein allows for rapid kinetic profiling (

Protocol: Soluble Analyte Cycle

-

Chip Selection: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).[1]

-

Immobilization:

-

Target (Fc2): Immobilize Protein (e.g., FAPP1-PH) to ~1000–2000 RU using amine coupling or His-capture.[1]

-

Reference (Fc1): Blank activation/deactivation or irrelevant protein.

-

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

-

Analyte Preparation (diC8-PI4P):

-

Prepare a dilution series: 0, 31.25, 62.5, 125, 250, 500, 1000 nM.

-

Crucial: Do not exceed 50 µM to avoid refractive index bulk shift artifacts or aggregation.

-

-

Cycle Parameters:

Figure 2: SPR workflow for soluble diC8-PI4P kinetic profiling. Note the emphasis on dissociation analysis.

Critical Troubleshooting & Validation

Micelle Formation

-

Issue: diC8-PI4P will form micelles if the concentration exceeds the CMC (~1-3 mM). Micelles bind non-specifically to protein surfaces, causing massive, non-saturating heat signals in ITC or "sticky" profiles in SPR.

-

Validation: Always run a "Buffer-to-Buffer" blank injection of the highest lipid concentration used. If the heat/response is high, you are likely above the CMC.

pH Sensitivity (FAPP1 Case Study)

-

Insight: FAPP1 binding is regulated by a histidine switch.

-

Experiment: When profiling FAPP1, run parallel assays at pH 7.4 and pH 6.5 . You should observe a distinct increase in affinity (lower

) at pH 6.[1]5. If not, the protein may be misfolded or the histidine residue oxidized.

Non-Specific Binding

-

Issue: Positively charged domains (basic patches) may bind the negative phosphate headgroup non-specifically.

-

Control: Use diC8-PI (unphosphorylated phosphatidylinositol) or IP3 (headgroup only) as negative or competitive controls to validate that the interaction requires the specific 4-phosphate geometry and/or the lipid interface.

References

-

Del Campo, C. M., et al. (2014).[2] Structural basis for PI(4)P-specific membrane recruitment of the Legionella pneumophila effector DrrA/SidM. Structure, 22(3), 397-408.[1][2] Link

-

He, J., et al. (2011).[1][3] Molecular basis of phosphatidylinositol 4-phosphate and ARF1 GTPase recognition by the FAPP1 pleckstrin homology (PH) domain.[4][5][6] Journal of Biological Chemistry, 286(21), 18650-18657.[1] Link

-

Sohn, M., et al. (2018).[7] PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites.[1][8][9] Journal of Cell Biology, 217(5), 1797-1813.[1] Link

-

Redfern, D. A., & Gericke, A. (2004). Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles. Biophysical Journal, 86(5), 2980-2992.[1] Link

Sources

- 1. PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) | CAS 1246303-11-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. 4mxp - Structural Basis for PI(4)P-Specific Membrane Recruitment of the Legionella pneumophila Effector DrrA/SidM - Summary - Protein Data Bank Japan [pdbj.org]

- 3. Interaction of FAPP1 with ARF1 and PI4P at a membrane surface: an example of coincidence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Basis of Phosphatidylinositol 4-Phosphate and ARF1 GTPase Recognition by the FAPP1 Pleckstrin Homology (PH) Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional analyses of phosphatidylserine/PI(4)P exchangers with diverse lipid species and membrane contexts reveal unanticipated rules on lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uochb.cz [uochb.cz]

- 9. researchgate.net [researchgate.net]

Significance of the Ammonium Salt Formulation in Synthetic Phosphoinositides

The following technical guide details the critical role of ammonium salt formulations in the synthesis, storage, and application of phosphoinositides.

Technical Guide & Whitepaper

Executive Summary

Synthetic phosphoinositides (PIs)—such as PI(4,5)P2 and PI(3,4,5)P3—are notoriously difficult to handle due to their extreme amphiphilicity. They possess a massive hydrophobic domain (diacylglycerol tail) and a highly charged, hydrophilic headgroup (inositol polyphosphate). This duality creates a "Solubility Paradox" : the lipids must be dissolved in organic solvents for chemical synthesis and purification, yet they must eventually be compatible with aqueous physiological buffers for biological assays.

The industry-standard solution is the Ammonium Salt Formulation (typically

The Physicochemical Challenge: Why Ammonium?

The Solubility Paradox

Phosphoinositides are unique among lipids because their headgroups can carry a net charge of -3 to -7 depending on the phosphorylation state and pH.

-

Sodium Salts (

): Sodium ions coordinate tightly with the phosphate groups, creating a "hard" ionic shell. In organic solvents (e.g., -

Ammonium/Triethylammonium Salts (

): The ammonium cation is larger and more diffuse (softer charge density). When substituted (e.g., triethylammonium), the alkyl groups on the nitrogen provide steric bulk and lipophilicity. This disrupts the tight ionic lattice, allowing the lipid to remain solvated in organic media (like

Comparison of Salt Forms

| Feature | Sodium Salt ( | Ammonium Salt ( |

| Organic Solubility | Poor. Often requires sonication or heating; prone to precipitation. | High. Dissolves readily in |

| Aqueous Solubility | High. Forms clear micelles/vesicles in water. | Moderate to High. Generally soluble, but pH dependent. |

| Hygroscopicity | Very High. Rapidly absorbs atmospheric water, leading to hydrolysis. | Moderate. Often easier to handle as a dry powder. |

| Synthesis Utility | Low. Difficult to purify via silica chromatography. | High. Compatible with silica and ion-exchange chromatography.[1] |

| Physiological Relevance | Native. Mimics cellular cytosolic conditions. | Non-Native. High concentrations of amines may affect specific assays. |

Synthesis & Purification Context

The prevalence of the ammonium form is a direct consequence of the purification workflow. Synthetic PIs are typically purified using silica gel or ion-exchange chromatography.

-

The Eluent Factor: To elute highly polar PIs from silica, mobile phases must contain water and a base to deprotonate the phosphates and prevent streaking. Triethylamine (TEA) or Ammonium Hydroxide (

) are the bases of choice because they are volatile. -

The Buffer System: A common buffer is Triethylammonium Bicarbonate (TEAB) . When the product fractions are collected and dried, the non-volatile sodium ions are absent, and the lipid isolates as the ammonium or triethylammonium salt.

Visualization: The Synthesis-Formulation Causality

Figure 1: The purification workflow dictates the final salt form. The use of volatile amines (TEA/NH3) in chromatography ensures the lipid is isolated as an ammonium salt, preventing the accumulation of non-volatile inorganic salts.

Stability: The Acyl Migration Threat

A major degradation pathway for PIs is acyl migration , where the fatty acid at the sn-2 position of the glycerol backbone migrates to the sn-3 hydroxyl (if phosphate is lost) or neighboring hydroxyls on the inositol ring.

-

Mechanism: This process is acid-catalyzed and base-catalyzed.

-

Ammonium Advantage: Ammonium salts, particularly when lyophilized from a neutral/slightly basic TEAB buffer, maintain a "micro-pH" that minimizes acid-catalyzed migration. Sodium salts, if not carefully buffered, can absorb moisture and become acidic (due to trace hydrolysis), accelerating degradation.

Protocol: Cation Exchange (Ammonium Sodium)

While ammonium salts are superior for storage and handling, certain biological assays (e.g., specific ion channel studies or clinical formulations) strictly require the sodium form.

Objective: Replace

Materials

-

Resin: Dowex 50W-X8 (or equivalent strongly acidic cation exchanger),

form. -

Solvent: Chloroform : Methanol : Water (5:4:1 v/v). Note: The water content is critical for resin swelling and ion mobility, but must be low enough to keep the lipid dissolved.

-

Equipment: Glass column or batch-mode glass vial.

Workflow

-

Resin Preparation:

-

Wash 1g of Dowex 50W-X8 resin with methanol (3x) to remove impurities.

-

Equilibrate resin with the Solvent Mixture (CHCl3:MeOH:H2O 5:4:1).

-

-

Lipid Dissolution:

-

Dissolve the PI ammonium salt (e.g., 1 mg) in 1 mL of the Solvent Mixture. Ensure it is perfectly clear.

-

-

Exchange (Batch Method):

-

Add the lipid solution to the equilibrated resin.

-

Gently stir or rotate for 15 minutes at Room Temperature. Do not vortex vigorously to avoid lipid adsorption to the glass walls.

-

-

Filtration & Recovery:

-

Filter the supernatant through a glass wool plug or sintered glass filter to remove the resin.

-

Wash the resin with 0.5 mL of solvent to recover trapped lipid.

-

-

Drying:

-

Evaporate solvents under a stream of Nitrogen (avoid heat >30°C).

-

Lyophilize from water to obtain the PI as a fluffy white Sodium salt powder.

-

Visualization: Cation Exchange Workflow

Figure 2: Step-by-step cation exchange protocol to convert synthetic ammonium salts into physiological sodium forms.

References

-

Avanti Polar Lipids. L-alpha-Phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt) Product Details. Available at: [Link] (Accessed via search).

-

Prestwich, G. D. (1996). Touch and go: membrane targeting of PtdIns(3,4,5)P3.Trends in Cell Biology , 6(7), 351-361.[2] (Discusses synthesis and handling of PIs).

-

Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. Available at: [Link] (General principles of cation exchange utilized in protocol).

- SciFinder/Chemical Abstracts.Solubility data for Ammonium vs Sodium salts of Phospholipids in Chloroform/Methanol mixtures.

Sources

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to the Solubilization and Handling of PtdIns-(4)-P1 (1,2-dioctanoyl) Ammonium Salt

Abstract

Phosphatidylinositol 4-phosphate (PtdIns(4)P) is a pivotal signaling lipid, acting not only as the direct precursor to the abundant plasma membrane lipid PtdIns(4,5)P2 but also as a key regulator in its own right, governing membrane trafficking and the function of ion channels and transporters.[1][2] The use of synthetic, short-chain analogs like PtdIns-(4)-P1 (1,2-dioctanoyl) ammonium salt offers a significant experimental advantage due to its enhanced water solubility, facilitating direct application to cellular and reconstituted systems.[3][4] However, improper handling of this amphipathic molecule can lead to aggregation, reduced bioavailability, and experimental artifacts. This guide provides a detailed, field-proven protocol for the effective dissolution of PtdIns-(4)-P1 (1,2-dioctanoyl) ammonium salt in aqueous solutions, grounded in the biophysical principles that govern its behavior. We emphasize the causality behind each step to ensure reproducible and reliable results for researchers in cell biology, pharmacology, and drug development.

Introduction: The Significance of Soluble Phosphoinositides

Phosphoinositides (PIPs) are a class of low-abundance phospholipids that play an outsized role in cellular signaling.[5][6][7] Their dynamic phosphorylation and dephosphorylation at the 3, 4, and 5 positions of the inositol headgroup create a diverse palette of signaling molecules that recruit effector proteins, regulate enzyme activity, and define organelle identity.[2][6]

PtdIns(4)P is centrally located in this network, primarily synthesized at the Golgi and endoplasmic reticulum, and serving as the substrate for PtdIns(4)P 5-kinases to produce PtdIns(4,5)P2 at the plasma membrane.[1][6][8] The experimental manipulation of cellular PtdIns(4)P levels is crucial for dissecting these pathways. Natural long-chain phosphoinositides are highly insoluble in water, requiring detergents or carrier proteins for delivery. The 1,2-dioctanoyl (diC8) version of PtdIns(4)P overcomes this limitation. Its two short 8-carbon fatty acid chains grant it sufficient water solubility to be directly added to aqueous buffers, from which it can partition into cellular membranes or be applied to excised membrane patches.[4][9] This property makes it an invaluable tool for studying the direct effects of PtdIns(4)P on protein function.[3]

This document provides a robust protocol for preparing clear, active solutions of diC8-PtdIns(4)P.

Product Specifications & Properties

A thorough understanding of the reagent's properties is the first step toward successful experimentation.

| Property | Specification |

| Formal Name | 1-(1,2-dioctanoylphosphatidyl)inositol-4-phosphate, diammonium salt[10][11] |

| Common Synonyms | DOPI-4-P1, Phosphatidylinositol-4-phosphate C-8, PI(4)P (8:0/8:0)[10][11] |

| CAS Number | 1246303-11-6[10][11] |

| Molecular Formula | C₂₅H₄₆O₁₆P₂ · 2NH₄[10][11] |

| Formula Weight | 700.7 g/mol [10][11] |

| Purity | Typically ≥97%[11] |

| Supplied Formulation | Lyophilized powder[10][11] |

| Storage Temperature | -20°C or below[12] |

| Solubility (Aqueous) | Soluble in water and biological buffers; sonication is required for optimal dissolution.[8] |

Core Principles: The Science of Dissolving Amphiphiles

Simply adding water to the lyophilized powder is insufficient. The amphipathic nature of diC8-PtdIns(4)P—possessing a polar, negatively charged headgroup and nonpolar fatty acid tails—dictates its behavior in solution.

-

Micelle Formation: Like detergents, short-chain lipids can self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[13] While a precise CMC for diC8-PtdIns(4)P is not widely published, the principle is critical. The goal of this protocol is to produce a solution of monomers or very small, well-dispersed micelles that can effectively deliver the lipid to the target membrane. Incomplete dissolution results in large, heterogeneous aggregates with low biological activity.

-

The Role of Sonication: Mechanical energy is required to break the kinetic barrier to dissolution and disrupt lipid aggregates. Sonication, particularly using a bath sonicator, provides this energy uniformly and gently, dispersing the lipids into a clear solution without the risk of localized heating and degradation that can be caused by probe sonicators.

-

The Critical Impact of Divalent Cations: The phosphate groups on the inositol ring are negatively charged at neutral pH. Divalent cations, such as Ca²⁺ and Mg²⁺, are potent chelators of these negative charges. The presence of these ions in the initial reconstitution buffer will cause the lipid molecules to cross-link, leading to immediate aggregation and precipitation. Therefore, initial reconstitution must always be performed in a buffer free of divalent cations. These ions can be introduced later, if required for the experiment, once the lipid is fully dissolved and diluted.

Detailed Dissolution Protocol

This protocol is designed to prepare a 1 mM stock solution, which can be further diluted for working solutions.

Required Materials

-

PtdIns-(4)-P1 (1,2-dioctanoyl) ammonium salt (in original manufacturer's vial)

-

High-purity water (Milli-Q® or equivalent) or a suitable biological buffer (e.g., HEPES, Tris) at the desired pH (typically 7.0-7.4). Crucially, this buffer must be free of divalent cations (e.g., Mg²⁺, Ca²⁺).

-

Argon or Nitrogen gas (optional, for long-term storage)

-

Vortex mixer

-

Bath sonicator

-

Sterile microcentrifuge tubes for aliquoting

Step-by-Step Methodology

-

Equilibrate Vial: Before opening, allow the vial of lyophilized lipid to sit on the benchtop for 10-15 minutes to warm to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the stability of the powder.

-

Initial Reconstitution:

-

Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Carefully open the vial and add the calculated volume of your chosen divalent cation-free buffer directly to the powder to achieve the desired stock concentration (e.g., for a 1 mg vial of 700.7 g/mol lipid, add 1.43 mL of buffer to make a 1 mM stock).

-

-

Hydration and Vortexing:

-

Close the vial tightly. Let it sit for 5 minutes to allow the lipid to hydrate.

-

Vortex the vial vigorously for 2-3 minutes. The solution will likely appear cloudy or milky. This is normal.

-

-

Sonication for Clarification:

-

Place the vial in a bath sonicator containing room temperature water. Ensure the water level is high enough to cover the solution in the vial.

-

Sonicate for 5-10 minutes. The solution should transition from cloudy to completely clear.

-

Causality Check: This step provides the necessary energy to break down lipid aggregates into a monomeric or finely micellar solution. The visual change to a clear, transparent liquid is the primary indicator of successful dissolution.

-

-

Visual Inspection:

-

Hold the vial up to a light source and inspect carefully. If any haze, cloudiness, or particulate matter remains, repeat the sonication (Step 4) for another 5 minutes. Gentle warming to 30-37°C during sonication can aid dissolution but is often not necessary.

-

-

Storage and Aliquoting:

-

Once the solution is perfectly clear, it is ready for use.

-

For storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.

-

If desired, gently flush the headspace of each aliquot with dry argon or nitrogen gas before capping to displace oxygen and reduce the risk of oxidation.

-

Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term (up to 6 months) storage.

-

Experimental Workflow and Decision Diagram

The following diagram outlines the critical steps and decision points in the solubilization protocol.

Caption: Workflow for optimal dissolution of diC8-PtdIns(4)P.

Application Example: Addition to Patch-Clamp Pipette Solution

A primary use for water-soluble diC8-PtdIns(4)P is the study of its effects on ion channels using the patch-clamp technique.[3]

-

Protocol:

-

Prepare a 1 mM stock solution of diC8-PtdIns(4)P in a divalent cation-free buffer as described above.

-

Prepare your standard intracellular pipette solution for the experiment. This solution may contain Mg²⁺ (e.g., in the form of Mg-ATP).

-

On the day of the experiment, thaw a single aliquot of the 1 mM diC8-PtdIns(4)P stock.

-

Dilute the stock solution into your final intracellular pipette solution to the desired working concentration (e.g., 10-50 µM). It is critical to add the pre-dissolved lipid to the final buffer and mix well. Do not attempt to dissolve the lyophilized powder directly in a buffer containing Mg²⁺.

-

After establishing a whole-cell patch-clamp configuration, the pipette solution containing diC8-PtdIns(4)P will diffuse into the cell, allowing for the observation of its effects on channel activity.[3]

-

References

-

Rohacs, T., et al. (2015). Methods to study phosphoinositide regulation of ion channels. Methods in Molecular Biology. Available at: [Link]

-

D'Angelo, G., & De Matteis, M. A. (2008). The multiple roles of PtdIns(4)P – not just the precursor of PtdIns(4,5)P2. Journal of Cell Science. Available at: [Link]

-

Wikipedia. Phosphatidylinositol 3,4-bisphosphate. Encyclopedia Article. Available at: [Link]

-

Balla, T. (2017). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. International Journal of Molecular Sciences. Available at: [Link]

-

Kim, S. Y., et al. (2024). Control of the signaling role of PtdIns(4)P at the plasma membrane through H2O2-dependent inactivation of synaptojanin 2 during endocytosis. Redox Biology. Available at: [Link]

-

Le, K., & Hulse, R. E. (2020). Short-Chain Phosphoinositide Partitioning into Plasma Membrane Models. Biophysical Journal. Available at: [Link]

-

ResearchGate. The structure and properties of short and long acyl chain phosphoinositides. Image from Publication. Available at: [Link]

-

Balla, T. (2013). Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation. Physiological Reviews. Available at: [Link]

-

Labchem. PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt). Product Page. Available at: [Link]

-

Hille, B., et al. (2015). Phosphoinositide Control of Membrane Protein Function: A Frontier Led by Studies on Ion Channels. Annual Review of Physiology. Available at: [Link]

-

van der Meer, C., et al. (2021). In vitro reconstitution reveals phosphoinositides as cargo-release factors and activators of the ARF6 GAP ADAP1. eLife. Available at: [Link]

-

Guo, S., et al. (1999). Sac1 Lipid Phosphatase and Stt4 Phosphatidylinositol 4-Kinase Regulate a Pool of Phosphatidylinositol 4-Phosphate That Functions in the Control of the Actin Cytoskeleton and Vacuole Morphology. Molecular Biology of the Cell. Available at: [Link]

-

Itoh, T., & Takenawa, T. (2009). Phosphoinositide-binding interface proteins involved in shaping cell membranes. Journal of Biochemistry. Available at: [Link]

-

Griparic, L., et al. (2017). A phosphatidylinositol transfer protein integrates phosphoinositide signaling with lipid droplet metabolism to regulate a developmental program of nutrient stress–induced membrane biogenesis. Molecular Biology of the Cell. Available at: [Link]

-

ResearchGate. Critical micelle concentrations, c M 12 , of the mixed systems dihexanoylphosphatidylcholine (diC 6 PC). Table from Publication. Available at: [Link]

-

Pettitt, T. R., et al. (2006). Analysis of intact phosphoinositides in biological samples. Journal of Lipid Research. Available at: [Link]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. mdpi.com [mdpi.com]

- 3. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-Chain Phosphoinositide Partitioning into Plasma Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoinositide Control of Membrane Protein Function: A Frontier Led by Studies on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of the signaling role of PtdIns(4)P at the plasma membrane through H2O2-dependent inactivation of synaptojanin 2 during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) | CAS 1246303-11-6 | Cayman Chemical | Biomol.com [biomol.com]

- 11. caymanchem.com [caymanchem.com]

- 12. PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) - Labchem Catalog [www2.labchem.com.my]

- 13. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

Application Note: Kinetic Profiling of PtdIns-(4)-P1 Dioctanoyl Interactions via SPR

This guide outlines a high-precision protocol for characterizing the interaction between phosphoinositide-binding proteins (e.g., PH, PX, or C2 domains) and PtdIns-(4)-P1 dioctanoyl (diC8-PI(4)P) .[1][2]

Unlike traditional lipid SPR methods that rely on heterogeneous liposomes captured on L1 chips, this approach utilizes diC8-PI(4)P as a soluble analyte .[1][2] This strategy eliminates complexities associated with membrane curvature, vesicle heterogeneity, and avidity effects, allowing for the determination of intrinsic 1:1 binding kinetics (

Executive Summary